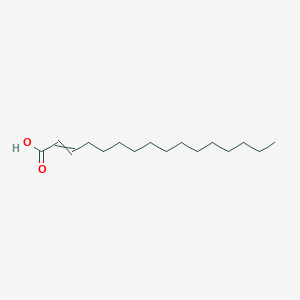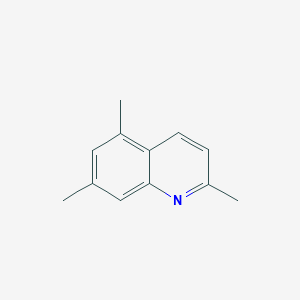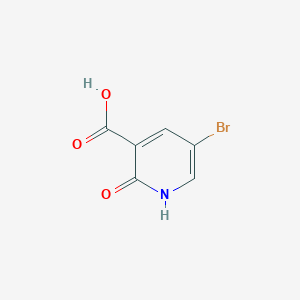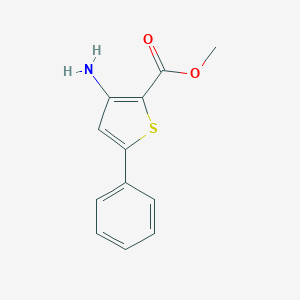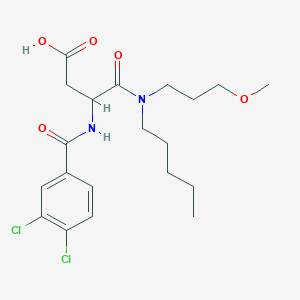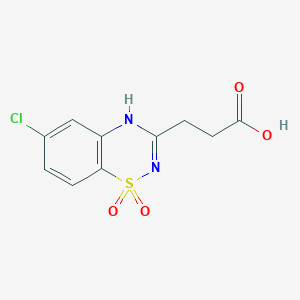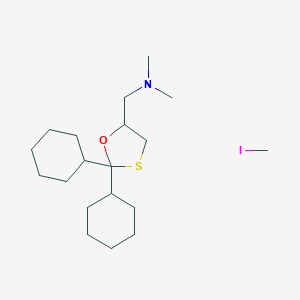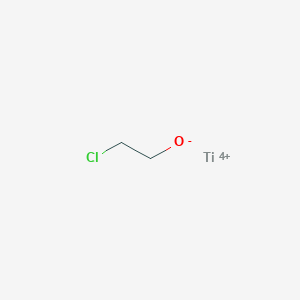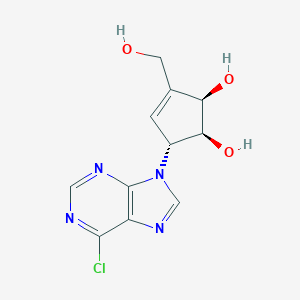
6-Chloroneplanocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroneplanocin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a nucleoside analog that is structurally similar to adenosine. It was first synthesized in 1993 and has since been studied extensively for its mechanism of action and potential therapeutic benefits.
作用機序
6-Chloroneplanocin works by inhibiting the activity of SAHH, which is involved in the metabolism of S-adenosylmethionine (SAM). SAM is a critical methyl donor in various cellular processes, including DNA methylation and protein methylation. By inhibiting SAHH, 6-Chloroneplanocin increases the levels of SAM, which leads to an accumulation of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, which are enzymes that are involved in DNA and protein methylation. The inhibition of methyltransferases leads to the dysregulation of gene expression and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
In addition to its anti-cancer properties, 6-Chloroneplanocin has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 6-Chloroneplanocin is its specificity for SAHH. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of SAHH in various cellular processes. However, the use of 6-Chloroneplanocin in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. These limitations can be overcome by using alternative solvents and optimizing the concentration of the compound.
将来の方向性
There are several future directions for the study of 6-Chloroneplanocin. One potential application is in the treatment of viral infections, such as HCV. This compound has been shown to inhibit the replication of HCV, and further research is needed to determine its efficacy in vivo. Another area of research is the development of more potent and selective SAHH inhibitors. By improving the specificity and potency of SAHH inhibitors, it may be possible to develop more effective cancer therapies that target this enzyme. Overall, the study of 6-Chloroneplanocin has the potential to lead to significant advancements in cancer research and drug development.
合成法
The synthesis of 6-Chloroneplanocin involves several steps, including the protection of the hydroxyl groups on the ribose ring, the chlorination of the purine ring, and the deprotection of the hydroxyl groups. The final product is obtained through purification and crystallization. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
The primary application of 6-Chloroneplanocin is in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that is essential for the proliferation of cancer cells. By inhibiting SAHH, 6-Chloroneplanocin induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
特性
CAS番号 |
103232-24-2 |
|---|---|
製品名 |
6-Chloroneplanocin |
分子式 |
C11H11ClN4O3 |
分子量 |
282.68 g/mol |
IUPAC名 |
(1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1 |
InChIキー |
QHILTTBFPUOZHJ-VDAHYXPESA-N |
異性体SMILES |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
正規SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
その他のCAS番号 |
103232-24-2 |
同義語 |
6-chloroneplanocin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



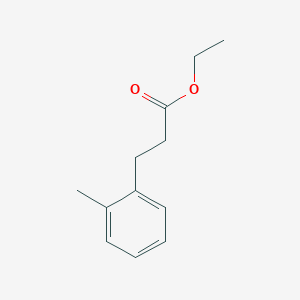
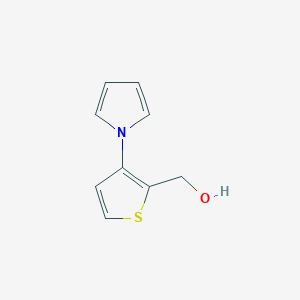
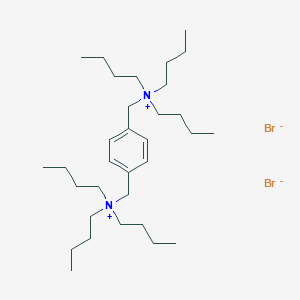
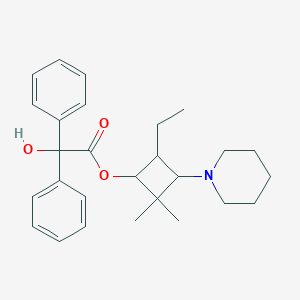
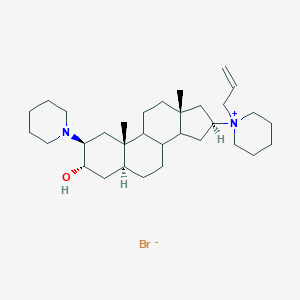
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
